2-fluoro-N,4-dimethylaniline hydrochloride

Electrophilic Fluorination Regioselectivity Aromatic Substitution

2-Fluoro-N,4-dimethylaniline hydrochloride (CAS 1909314-24-4) is a single-regioisomer fluorinated aromatic amine HCl salt with ortho-fluorine, para-methyl, and N-methyl substitution. Unlike free base analogs (CAS 502435-32-7) or mixtures of 2- and 4-fluoro isomers, this pre-formed hydrochloride ensures accurate stoichiometry, superior stability, and easier handling for solid-phase synthesis and automated platforms. Essential scaffold for antimicrobial benzimidazole derivatives and CNS-active muscarinic agonists. Request a quote now for publication-grade material.

Molecular Formula C8H11ClFN
Molecular Weight 175.63
CAS No. 1909314-24-4
Cat. No. B2661194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N,4-dimethylaniline hydrochloride
CAS1909314-24-4
Molecular FormulaC8H11ClFN
Molecular Weight175.63
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC)F.Cl
InChIInChI=1S/C8H10FN.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,1-2H3;1H
InChIKeyXSFJMUXZUAMECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-fluoro-N,4-dimethylaniline hydrochloride (CAS 1909314-24-4): A Dual-Substituted Fluoroaniline Hydrochloride for Pharmaceutical Intermediate Procurement


2-fluoro-N,4-dimethylaniline hydrochloride is a fluorinated aromatic amine hydrochloride salt with molecular formula C8H11ClFN and molecular weight 175.63 g/mol, featuring ortho-fluorine and para-methyl substitution on an N-methylaniline core . It serves as a versatile small molecule scaffold and intermediate in the synthesis of benzimidazole derivatives with antimicrobial properties . Its hydrochloride salt form confers enhanced stability and handling characteristics compared to the free base (CAS 502435-32-7, C8H10FN, MW 139.17) .

Why 2-fluoro-N,4-dimethylaniline hydrochloride (CAS 1909314-24-4) Cannot Be Casually Substituted: Procurement Risks in Fluoroaniline Intermediates


The ortho-fluorine, para-methyl, and N-methyl substitution pattern of 2-fluoro-N,4-dimethylaniline hydrochloride is not interchangeable with other fluoroaniline analogs. Electrophilic fluorination of N,N-dimethylaniline yields both 2-fluoro and 4-fluoro isomers, with the ortho-isomer predominating [1]. This regioisomeric mixture necessitates selective synthetic routes or rigorous purification to isolate the desired ortho-fluorinated product, a challenge not faced with pre-formed, single-isomer material . Furthermore, the hydrochloride salt form (CAS 1909314-24-4) offers distinct advantages in stability and ease of handling over the free base (CAS 502435-32-7), making direct substitution with the free base or other regioisomers problematic for reproducible synthetic outcomes .

Quantitative Differentiation of 2-fluoro-N,4-dimethylaniline hydrochloride (CAS 1909314-24-4): A Comparator-Based Evidence Guide


Ortho-Fluorination Pattern vs. Para-Fluorinated Isomers: Regioselectivity Data

Electrophilic fluorination of N,N-dimethylaniline with Selectfluor or NFSI produces both 2-fluoro and 4-fluoro derivatives, with the ortho-fluoro isomer being the predominant product [1]. This ortho-selectivity is a consequence of Me2N → F coordination in the transition state, favoring ortho-substitution over para-substitution [2].

Electrophilic Fluorination Regioselectivity Aromatic Substitution

Hydrochloride Salt vs. Free Base: Physicochemical and Handling Advantages

2-fluoro-N,4-dimethylaniline hydrochloride (CAS 1909314-24-4, MW 175.63) is a stable crystalline solid, whereas the corresponding free base (2-fluoro-N,4-dimethylaniline, CAS 502435-32-7, MW 139.17) is typically a liquid or low-melting solid requiring sealed, refrigerated storage . The hydrochloride salt exhibits improved long-term storage stability at ambient temperature and is less prone to oxidation compared to the free base .

Salt Formation Stability Crystallinity

Lipophilicity and Predicted Physicochemical Profile vs. Non-Fluorinated Analog

The ortho-fluorine substitution in 2-fluoro-N,4-dimethylaniline hydrochloride contributes to increased lipophilicity compared to the non-fluorinated analog N,4-dimethylaniline . Computational data for the free base indicate a LogP value of 2.17582, which is higher than that of non-fluorinated N-methylanilines . Fluorine substitution also enhances metabolic stability and binding affinity in derived pharmacophores, a well-established class-level effect in medicinal chemistry [1].

Lipophilicity Drug Design Physicochemical Properties

Purity and Quality Control Specifications: Vendor Benchmarking

Commercial availability of 2-fluoro-N,4-dimethylaniline hydrochloride typically includes purity specifications of 95% or higher, with certificates of analysis (COA) available from major suppliers . In contrast, the free base form (CAS 502435-32-7) is also available at similar purity levels but lacks the stability advantages of the salt form .

Purity Quality Control Procurement

Optimal Research and Procurement Applications for 2-fluoro-N,4-dimethylaniline hydrochloride (CAS 1909314-24-4)


Synthesis of Fluorinated Benzimidazole Antimicrobial Agents

2-fluoro-N,4-dimethylaniline hydrochloride serves as a direct precursor for synthesizing benzimidazole derivatives with demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains . The ortho-fluorine and para-methyl substitution pattern is critical for modulating the electronic properties of the resulting heterocycles, influencing their binding affinity and spectrum of activity. Procurement of the hydrochloride salt ensures reliable, reproducible synthetic outcomes in medicinal chemistry programs targeting novel antimicrobial agents.

Fluorinated Building Block for CNS Drug Discovery Scaffolds

The ortho-fluorinated N-methylaniline core is a privileged scaffold in central nervous system (CNS) drug discovery. Fluorine substitution enhances metabolic stability and blood-brain barrier permeability, while the N-methyl group modulates receptor binding kinetics . 2-fluoro-N,4-dimethylaniline hydrochloride is positioned as a key intermediate for synthesizing muscarinic receptor agonists and other CNS-active pharmacophores, as demonstrated by the broader class of ortho-fluoro-N-methylanilines . The hydrochloride salt form simplifies handling in multi-step synthetic sequences.

Agrochemical Intermediate for Fluorinated Pesticides and Herbicides

Fluorinated aniline derivatives constitute a significant portion of modern agrochemicals, with over 30% of commercial pesticides containing at least one fluorine atom . 2-fluoro-N,4-dimethylaniline hydrochloride can serve as a versatile intermediate in the synthesis of novel fluorinated herbicides, insecticides, and fungicides . The ortho-fluorine atom enhances environmental persistence and target-site binding, while the hydrochloride salt provides the stability required for industrial-scale agrochemical manufacturing processes.

Solid-Phase Synthesis and Peptide Coupling Applications

The hydrochloride salt of 2-fluoro-N,4-dimethylaniline is particularly well-suited for solid-phase synthetic protocols and amide bond-forming reactions where precise stoichiometry and reagent stability are paramount. The crystalline salt form enables accurate weighing and dispensing in automated synthesis platforms, while the enhanced stability compared to the free base minimizes decomposition during extended reaction sequences . This makes it an attractive building block for combinatorial chemistry libraries and high-throughput medicinal chemistry campaigns.

Technical Documentation Hub

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